molecular formula C12H11Cl2NO2S2 B6540110 2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 1060329-61-4

2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6540110
CAS No.: 1060329-61-4
M. Wt: 336.3 g/mol
InChI Key: PNKZBZYCYSGCTK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features both chlorinated benzene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the thiophene moiety, making it less versatile in certain applications.

    Thiophene-2-sulfonamide: Lacks the chlorinated benzene ring, which may reduce its effectiveness in some chemical reactions.

Uniqueness

The combination of a chlorinated benzene ring and a thiophene moiety in 2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it unique.

Properties

IUPAC Name

2,5-dichloro-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2S2/c13-10-1-2-11(14)12(7-10)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZBZYCYSGCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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